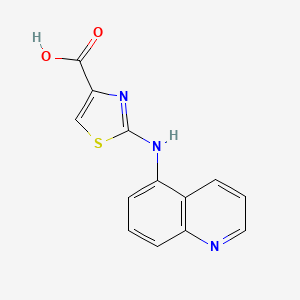

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid

Description

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid (CAS RN: 1189749-55-0) is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a quinolin-5-ylamino group and at the 4-position with a carboxylic acid moiety. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of 286.31 g/mol, and it is typically available at 95% purity .

Properties

IUPAC Name |

2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-12(18)11-7-19-13(16-11)15-10-5-1-4-9-8(10)3-2-6-14-9/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPYDLLSSUPBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Ganch Reaction

The thiazole core is synthesized through a Ganch reaction , which involves condensation of chlorinated dioxo esters with carbothioamides. For example:

- Intermediate synthesis : 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 1-pyrrolidinecarbothioamide in methanol under reflux (4 hours) to yield methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (85% yield).

- Key conditions : Solvent-free or methanol-based systems, reflux temperatures (80–100°C), and catalytic agents like tetramethylethylenediamine (TMEDA).

Quinoline Derivative Functionalization

The quinoline-5-amine component is synthesized separately and coupled to the thiazole ring. A validated approach includes:

- Catalytic cyclization : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride facilitates solvent-free synthesis of quinoline-4-carboxylic acid derivatives at 80°C.

- Coupling reaction : Amination of the thiazole intermediate with quinoline-5-amine occurs via nucleophilic substitution, often using DMF as a solvent and triethylamine as a base.

Optimized Multi-Step Protocol

A representative synthesis pathway is outlined below:

Characterization and Validation

- Spectroscopic analysis : ¹H-NMR and ¹³C-NMR confirm structural integrity. For example, methyl ester protons appear at δ 3.78–3.95 ppm, and NH protons at δ 12.8–13.1 ppm.

- Purity assessment : Liquid chromatography–mass spectrometry (LC-MS) and elemental analysis ensure >95% purity.

Industrial Scalability Considerations

- Continuous flow reactors : Enhance yield and reduce waste in large-scale thiazole synthesis.

- Automated purification systems : Employ recrystallization (ethanol-DMF mixtures) for high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is primarily studied for its potential therapeutic effects:

- Antimicrobial Activity: The compound exhibits promising antibacterial properties against various resistant strains, including MRSA. Studies have indicated that derivatives of thiazole compounds can inhibit bacterial cell growth effectively.

- Anticancer Properties: Research has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of less than 10 µM against human glioblastoma (U251) and melanoma (WM793) cells, indicating strong antiproliferative activity. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance its cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| WM793 (Melanoma) | <10 |

Biological Research

The biological mechanisms underlying the actions of this compound include:

- Enzyme Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.

- Interference with Cellular Processes: The compound can disrupt cellular processes in cancer cells, leading to apoptosis.

- Targeting Specific Pathways: It interacts with molecular targets such as topoisomerases, crucial for DNA replication and transcription.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial settings:

- Material Development: The compound is utilized in the synthesis of new materials and catalysts due to its unique chemical structure.

- Chemical Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimicrobial Study:

- A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria.

-

Anticancer Evaluation:

- Research articles have noted the anticancer properties of compounds similar to this compound, emphasizing their role in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is critical for modulating biological activity. Below is a comparison of substituents and properties:

Key Observations :

Functional Group Variations at the Thiazole 4- and 5-Positions

Modifications at the 4- and 5-positions influence solubility and reactivity:

Key Observations :

Antioxidant and Enzyme Inhibition Potential

- 2-(Thiophen-2-yl)quinoline-4-carboxylic acid derivatives exhibit antioxidant activity, with IC₅₀ values < 50 μM in DPPH assays .

- 2-[(3-Methoxyphenyl)sulfanylmethyl]-1,3-thiazole-4-carboxylic acid binds to human FABP4 (fatty acid-binding protein 4), suggesting applications in metabolic disorders .

Biological Activity

2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a thiazole ring, which may contribute to its diverse pharmacological properties. Recent studies have highlighted its promising antimicrobial and anticancer effects, making it a subject of significant research.

- Molecular Formula : C₁₃H₉N₃O₂S

- Molecular Weight : 271.29 g/mol

- CAS Number : 1189749-55-0

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 31.25 |

| Aspergillus niger | 25 |

These results indicate that the compound is particularly effective against S. aureus and E. coli, with MIC values comparable to or better than some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with studies indicating significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of less than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells, suggesting strong antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| WM793 (Melanoma) | <10 |

The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its cytotoxicity, particularly the thiazole and quinoline moieties .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Interference with Cellular Processes : It may disrupt cellular processes in cancer cells, leading to apoptosis.

- Targeting Specific Pathways : Research indicates that it may interact with molecular targets like topoisomerases, which are crucial for DNA replication and transcription .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole compounds exhibited potent antibacterial activity against resistant strains of bacteria, including MRSA .

- Anticancer Evaluation : Another research article highlighted the anticancer properties of thiazole derivatives, noting that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation .

Q & A

Q. What are the recommended synthetic routes for 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., bromopyruvate) to form the 1,3-thiazole-4-carboxylic acid scaffold .

Quinoline Coupling : Introduce the quinolin-5-ylamino group via Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr) under Pd catalysis, using pre-functionalized quinoline derivatives (e.g., 5-aminoquinoline) .

Purification : Recrystallization in ethanol/water mixtures or chromatographic separation (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .

Q. How can the structure of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole C-4 carboxylate at ~170 ppm; quinoline protons at 7.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀N₃O₂S: 296.0494) .

- X-ray Crystallography : For absolute configuration, refine using SHELX software (SHELXL for small molecules; space group P2₁/c common for planar heterocycles) .

Q. What are the stability and storage recommendations?

Methodological Answer:

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the thiazole-carboxylic acid moiety. Perform stability studies in buffers (pH 4–9) at 25°C .

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hydrate formation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

- Core Modifications : Replace the quinoline ring with isoquinoline () or benzothiazole () to assess impact on target binding (e.g., antimicrobial or enzyme inhibition).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the quinoline C-7 position to enhance π-stacking in enzyme active sites .

- Biological Assays : Test analogs against lactate dehydrogenase (LDH) or bacterial strains (e.g., S. aureus) using kinetic assays (IC₅₀) and MIC determinations .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Crystallographic Analysis : Co-crystallize the compound with LDH or microbial enzymes to identify binding motifs (e.g., zinc coordination in LDH active site; PDB ID: 5W8I) .

- Control Experiments : Rule off-target effects via knockout models (e.g., CRISPR-edited LDH-A null cells) .

Q. What advanced techniques characterize decomposition pathways?

Methodological Answer:

Q. How to design analogs for improved pharmacokinetics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.